molecular formula C24H30N6O2 B2537620 N2-(4-butylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 898611-53-5

N2-(4-butylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2537620
CAS No.: 898611-53-5
M. Wt: 434.544
InChI Key: SQWDADXADDPBPB-UHFFFAOYSA-N
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Description

N2-(4-butylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine core substituted with butylphenyl, methoxyphenyl, and morpholinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-butylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N2-(4-butylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N2-(4-butylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N2-(4-butylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
  • N2-(4-butylphenyl)-N4-(4-methoxyphenyl)-6-(piperidin-4-yl)-1,3,5-triazine-2,4-diamine

Uniqueness

N2-(4-butylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-N-(4-butylphenyl)-2-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-3-4-5-18-6-8-19(9-7-18)25-22-27-23(26-20-10-12-21(31-2)13-11-20)29-24(28-22)30-14-16-32-17-15-30/h6-13H,3-5,14-17H2,1-2H3,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWDADXADDPBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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